チアンペプチン代謝物 MC5-d4 メチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

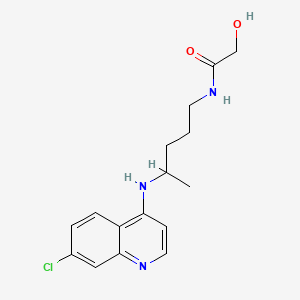

Tianeptine Metabolite MC5-d4 Methyl Ester (MC5-d4) is a synthetic derivative of tianeptine, a tricyclic antidepressant (TCA) with a unique mechanism of action. MC5-d4 is a metabolite of tianeptine, and has been studied for its potential use in a variety of research applications, including drug development, pharmacological studies, and biochemical and physiological research.

科学的研究の応用

神経薬理学

チアンペプチン代謝物 MC5-d4 メチルエステルは、チアンペプチンの重水素標識中間体であり、インビトロおよびインビボで5-HT(セロトニン)の選択的取り込み促進因子として知られています。 また、ドーパミン取り込みの選択的阻害剤としても作用します .

薬物動態

チアンペプチンとそのMC5代謝物について、代謝物コンパートメントを備えた薬物動態モデルが開発されており、将来の薬理学的実験における投与量の選択に役立つ可能性があります .

バイオアベイラビリティ

腹腔内投与後のチアンペプチンのバイオアベイラビリティは69%と推定され、薬物の有意な量が全身循環に到達することを示しています .

代謝経路

チアンペプチンの主な代謝経路には、脂肪族鎖の2段階β酸化プロセスが含まれ、MC5とMC3(プロピオン酸)の2つの主要な代謝物の形成につながります。 MC5は、血漿中に見られる主な代謝物です .

作用機序

Target of Action

Tianeptine Metabolite MC5-d4 Methyl Ester, as an intermediate of Tianeptine, primarily targets the serotonin (5-HT) and dopamine systems . It is a selective facilitator of serotonin uptake in vitro and in vivo . Additionally, it is reported to act as a selective inhibitor of dopamine uptake .

Mode of Action

The compound interacts with its targets by facilitating the uptake of serotonin and inhibiting the uptake of dopamine . This unique mechanism of action results in changes in the neurotransmitter levels in the brain, which can affect mood and behavior.

Biochemical Pathways

The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of the main metabolites MC5 and MC3 (propionic acid) . This process affects the serotonin and dopamine systems, which are key biochemical pathways in the brain involved in mood regulation and reward processing .

Pharmacokinetics

Following administration, both Tianeptine and its active metabolite MC5-d4 Methyl Ester undergo pharmacokinetic processes. The average volume of distribution at steady state for Tianeptine was found to be 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates . The bioavailability of Tianeptine after its intraperitoneal administration was 69% .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels in the brain. By facilitating serotonin uptake and inhibiting dopamine uptake, the compound can influence mood and behavior . This is particularly relevant in the context of depressive disorders, where alterations in these neurotransmitter systems have been implicated .

Action Environment

The action, efficacy, and stability of Tianeptine Metabolite MC5-d4 Methyl Ester can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and resultant effects can be affected by the route of administration . Furthermore, individual factors such as age, sex, genetic makeup, and overall health status can also influence the compound’s action and efficacy .

特性

IUPAC Name |

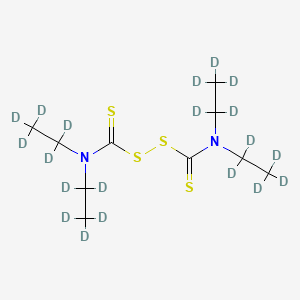

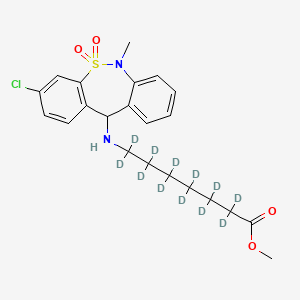

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWHCAIQATTKM-NZLXMSDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676160 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216799-00-6 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)